

Lavendustin A Storage & Handling Specifications

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Compound Focus: Lavendustin A

CAS No.: 125697-92-9

Cat. No.: S532602

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Aspect	Specification	Source / Rationale
Recommended Storage (Powder)	-20°C	Manufacturer's MSDS [1]
Recommended Storage (in solvent)	-80°C	Manufacturer's MSDS [1]
Storage Condition	Tightly sealed container in a cool, well-ventilated area; protect from direct sunlight and ignition sources [1].	Standard practice for stable chemical storage
Incompatibilities	Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1].	Manufacturer's MSDS [1]
Handling Precautions	Avoid inhalation and contact with skin/eyes. Use with adequate exhaust ventilation and personal protective equipment (PPE) [1].	GHS Hazard Classification [1]

Experimental Protocols for Lavendustin A

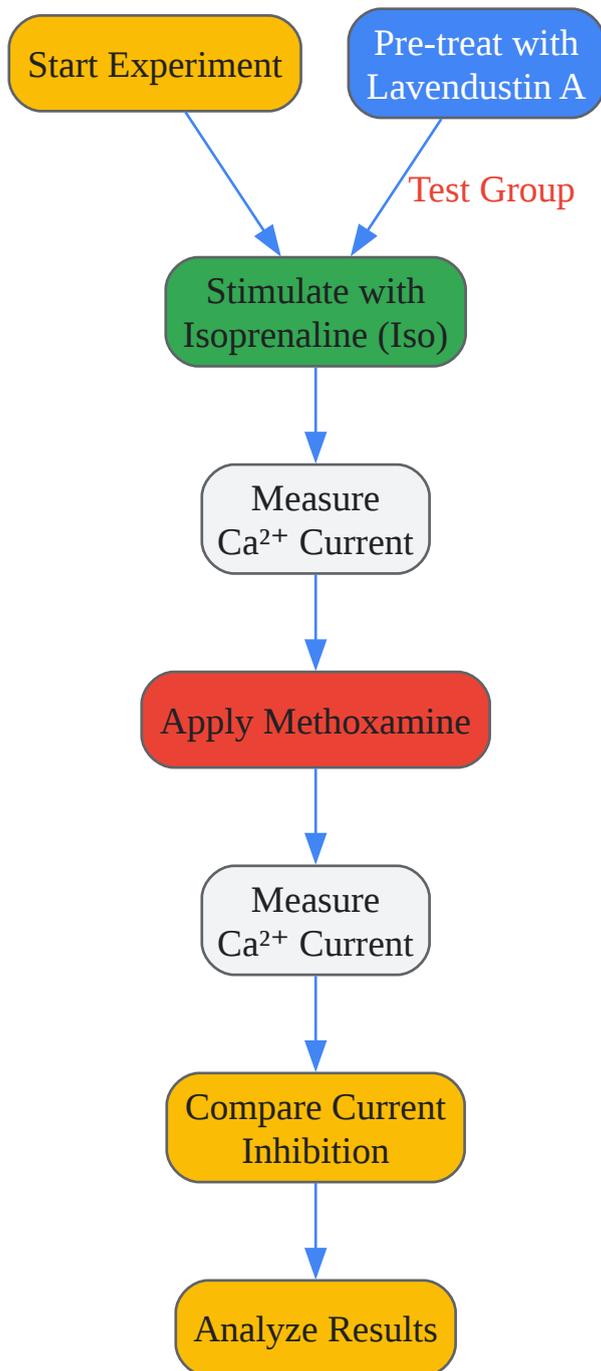
The following protocols are adapted from published research studies that successfully used **Lavendustin A** as a tyrosine kinase inhibitor.

Protocol 1: Inhibition of α -Adrenergic Signaling in Cardiac Myocytes

This protocol is adapted from a study investigating the role of tyrosine kinase in cardiac cell signaling [2].

- **Objective:** To assess the effect of **Lavendustin A** on α -adrenergic inhibition of β -adrenergically stimulated L-type Ca^{2+} current.
- **Materials:**
 - **Cell Type:** Acutely isolated adult guinea-pig ventricular myocytes [2].
 - **Key Reagents:** **Lavendustin A**, methoxamine (α 1-adrenergic receptor agonist), isoprenaline (Iso, β -adrenergic receptor agonist) [2].
- **Methodology:**
 - **Cell Preparation:** Isolate ventricular myocytes enzymatically using collagenase [2].
 - **Electrophysiology:** Use the whole-cell patch-clamp technique to record L-type Ca^{2+} currents. Hold membrane potential at -80 mV and apply test pulses to 0 mV [2].
 - **Experimental Groups:**
 - **Group 1 (Control):** Stimulate cells with Iso alone.
 - **Group 2 (Inhibition):** Apply methoxamine following Iso stimulation.
 - **Group 3 (Test):** Apply **Lavendustin A** (e.g., 10-100 μM) prior to and during methoxamine application after Iso stimulation [2].
 - **Data Analysis:** Compare the peak inward Ca^{2+} current amplitude across groups. Successful inhibition by **Lavendustin A** is indicated by a significant attenuation of methoxamine's suppressive effect on the Iso-stimulated current [2].

This experimental workflow can be visualized as follows:



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Protocol 2: Studying Mast Cell Activation

This protocol is based on research into the effects of tyrosine kinase inhibitors on histamine release in human mast cells [3].

- **Objective:** To evaluate the influence of **Lavendustin A** on spontaneous and stimulated histamine release from mast cells.
- **Materials:**
 - **Cell Type:** Human mast cell line (HMC-1(560)) [3].
 - **Key Reagents:** **Lavendustin A**, Cromoglycic acid (mast cell stabilizer), NH₄Cl (for alkalization), ionomycin (Ca²⁺ ionophore) [3].
- **Methodology:**
 - **Cell Pre-incubation:** Incubate mast cells with **Lavendustin A** for 24 hours. Include a control group with cromoglycic acid and an untreated control [3].
 - **Stimulation:**
 - **Spontaneous Release:** Measure histamine release from pre-incubated cells without stimulation.
 - **Alkalinization-induced Release:** Stimulate exocytosis by adding NH₄Cl to the pre-incubated cells and measure histamine release.
 - **Ca²⁺-induced Release:** Stimulate cells with the Ca²⁺ ionophore ionomycin and measure histamine release [3].
 - **Data Analysis:** Compare histamine release levels across the different treatment and stimulation groups. A successful outcome is a significant reduction in spontaneous histamine release in **Lavendustin A** pre-incubated cells compared to the untreated control [3].

Critical Considerations for Application

- **Solubility and Handling:** **Lavendustin A** has limited solubility in water [4]. Prepare stock solutions in DMSO or ethanol [4], and ensure proper dilution in aqueous buffers for experiments. Always use fresh DMSO, as moisture absorption can reduce solubility [4].
- **Stability Beyond Storage:** The provided storage guidelines are foundational. For a comprehensive stability profile, **forced degradation studies** are recommended. These studies systematically expose the compound to stresses like acid/base hydrolysis, oxidation, heat, and light to identify degradation pathways and products [5].
- **Mechanism of Action:** **Lavendustin A** is a natural product that acts as an ATP-competitive inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [6] [7]. It has also been shown to inhibit other tyrosine kinases, such as Lck [7].

Conclusion

Adherence to the recommended storage conditions of **-20°C for powder** and **-80°C in solution** [1] is paramount for maintaining **Lavendustin A**'s stability and efficacy. The experimental protocols outlined

provide a reliable starting point for researchers to utilize this inhibitor in cell signaling studies. Future work could involve conducting formal forced degradation studies to fully characterize its stability under various stress conditions.

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